N-(2-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide N-(2-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 919662-81-0
VCID: VC8318180
InChI: InChI=1S/C18H17N3O5S/c1-11-10-27(25,26)21(18(11)24)13-6-4-5-12(9-13)17(23)20-15-8-3-2-7-14(15)16(19)22/h2-9,11H,10H2,1H3,(H2,19,22)(H,20,23)
SMILES: CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N
Molecular Formula: C18H17N3O5S
Molecular Weight: 387.4 g/mol

N-(2-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

CAS No.: 919662-81-0

Cat. No.: VC8318180

Molecular Formula: C18H17N3O5S

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide - 919662-81-0

Specification

CAS No. 919662-81-0
Molecular Formula C18H17N3O5S
Molecular Weight 387.4 g/mol
IUPAC Name 2-[[3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzamide
Standard InChI InChI=1S/C18H17N3O5S/c1-11-10-27(25,26)21(18(11)24)13-6-4-5-12(9-13)17(23)20-15-8-3-2-7-14(15)16(19)22/h2-9,11H,10H2,1H3,(H2,19,22)(H,20,23)
Standard InChI Key MQUAGFRGHBRSGA-UHFFFAOYSA-N
SMILES CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N
Canonical SMILES CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The compound is systematically named N-(2-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide. This nomenclature reflects:

  • A benzamide backbone with a substituent at the 3-position.

  • A 1λ⁶,2-thiazolidine ring (sulfur-containing five-membered heterocycle) bearing methyl and trioxo groups.

  • A 2-carbamoylphenyl group attached to the amide nitrogen .

Structural Features

  • Core: Benzamide (C₆H₅CONH₂) with a thiazolidine-trioxo moiety at position 3.

  • Thiazolidine Ring: Sulfur at position 1, nitrogen at position 2, and three oxygen atoms (trioxo groups at positions 1, 1, and 3).

  • Substituents:

    • Methyl group at position 4 of the thiazolidine ring.

    • 2-Carbamoylphenyl group on the amide nitrogen.

Synthesis and Analytical Data

Synthetic Pathways

While no direct synthesis route is documented for this isomer, analogous compounds (e.g., 4-substituted derivatives) are synthesized via:

  • Coupling Reactions: Amide bond formation between 3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoic acid and 2-aminobenzamide using carbodiimide crosslinkers .

  • Cyclization: Thiazolidine ring formation via sulfonamide intermediates under oxidative conditions .

Physicochemical Properties (Inferred from Analogs)

PropertyValue (Inferred)Source Compound (Comparison)
Molecular Weight~400–420 g/molD473-1212 (401.44 g/mol)
logP1.3–2.8D473-1048 (logP 2.83)
Hydrogen Bond Donors3D473-1212 (HBD 3)
Polar Surface Area100–155 ŲPubChem CID 21878588
Solubility (logSw)-2.4 to -3.5D473-1212 (logSw -2.43)

Challenges and Future Directions

  • Stereochemical Complexity: The thiazolidine ring may exhibit chirality, necessitating enantioselective synthesis .

  • Bioavailability: High polar surface area (>100 Ų) may limit membrane permeability, requiring prodrug strategies .

  • Target Validation: Computational docking studies (e.g., with PARP-1 or COX-2) are needed to identify primary targets.

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